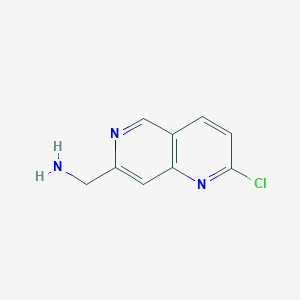

2-chloro-1,6-Naphthyridine-7-methanamine

Description

2-Chloro-1,6-naphthyridine-7-methanamine is a chlorinated naphthyridine derivative featuring a chlorine atom at position 2 and a methanamine group (-CH₂NH₂) at position 7. The naphthyridine core, a bicyclic aromatic system with two nitrogen atoms, confers unique electronic properties, making it a scaffold of interest in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C9H8ClN3 |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

(2-chloro-1,6-naphthyridin-7-yl)methanamine |

InChI |

InChI=1S/C9H8ClN3/c10-9-2-1-6-5-12-7(4-11)3-8(6)13-9/h1-3,5H,4,11H2 |

InChI Key |

WUSGUACGVZHGPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=C1C=NC(=C2)CN)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1,6-Naphthyridine-7-methanamine typically involves the reaction of 2-chloro-3-formyl-quinolines with substituted aryl-amines via reductive amination. This process is followed by N-allylation and intramolecular Heck-type 6-exo-trig cyclization to yield the desired product . The reaction conditions often include the use of catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1,6-Naphthyridine-7-methanamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired product but often involve specific solvents and temperature control .

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

2-chloro-1,6-Naphthyridine-7-methanamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an anticancer, anti-HIV, and antimicrobial agent.

Medicine: Explored for its analgesic, anti-inflammatory, and antioxidant activities.

Industry: Utilized in the development of diagnostic tools and photophysical applications.

Mechanism of Action

The mechanism of action of 2-chloro-1,6-Naphthyridine-7-methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a c-Met kinase inhibitor, which plays a crucial role in cancer cell proliferation and survival . The compound’s effects are mediated through its binding to the active site of the target enzyme, leading to the inhibition of its activity and subsequent downstream signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituents:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 2-Chloro-1,6-Naphthyridine-7-methanamine | Cl (2), CH₂NH₂ (7) | C₉H₈ClN₃ | 193.63* | Chlorine, Primary amine |

| 4-Chloro-7-Methoxy-1,6-naphthyridine | Cl (4), OCH₃ (7) | C₉H₇ClN₂O | 194.62 | Chlorine, Methoxy |

| 7-Amino-[1,6]naphthyridine-2-carboxylic acid | NH₂ (7), COOH (2) | C₉H₇N₃O₂ | 189.17 | Amino, Carboxylic acid |

| 7-Chloro-2-methoxy-10-aminobenzo[b][1,5]naphthyridine | Cl (7), OCH₃ (2), NH₂ (10) | C₁₅H₁₁ClN₂O | 294.72 | Chlorine, Methoxy, Amino |

*Calculated based on molecular formula.

Key Observations:

- Substituent Position Effects: Chlorine at position 2 (target compound) vs. 4 (4-Chloro-7-Methoxy analog) alters electronic distribution. Position 2 is adjacent to a nitrogen atom, increasing electron-withdrawing effects and directing reactivity in substitution reactions . Methanamine at position 7 (target) vs.

- Functional Group Diversity: The carboxylic acid group in 7-Amino-[1,6]naphthyridine-2-carboxylic acid increases polarity, making it suitable for salt formation or coordination chemistry, unlike the target compound’s amine . The benzo-fused analog () exhibits extended conjugation, likely enhancing UV absorption and stability but complicating synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.